molecular formula C18H38N4 B12686745 N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine CAS No. 42966-04-1

N-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine

Katalognummer: B12686745
CAS-Nummer: 42966-04-1
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: SPRVNAMHCBVRJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 256-024-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining operations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration at each stage.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors where toluene and nitrating acids are mixed under controlled conditions. The product is then purified through crystallization and washing to remove any residual acids and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various amines.

    Oxidation: It can be oxidized to form different nitro compounds.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst, such as palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products

    Reduction: Produces compounds like 2,4,6-triaminotoluene.

    Oxidation: Results in compounds such as 2,4,6-trinitrobenzoic acid.

    Substitution: Leads to a variety of substituted nitrotoluenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: Used as a standard explosive in various experiments to study detonation and explosive properties.

    Biology: Studied for its toxicological effects on living organisms and its environmental impact.

    Medicine: Research into its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.

    Industry: Utilized in mining and construction for controlled demolitions and rock blasting.

Wirkmechanismus

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, which is the basis of its explosive power.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-dinitrotoluene: Less explosive but still used in some industrial applications.

    2,6-dinitrotoluene: Similar properties to 2,4-dinitrotoluene.

    1,3,5-trinitrobenzene: Another high explosive with similar applications.

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other high explosives. It has a relatively low melting point, making it easy to cast into various shapes for different applications. Its stability allows for safe storage and transportation, which is a significant advantage over other more sensitive explosives.

Eigenschaften

CAS-Nummer

42966-04-1

Molekularformel

C18H38N4

Molekulargewicht

310.5 g/mol

IUPAC-Name

N'-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C18H38N4/c1-2-3-4-5-6-7-8-9-10-11-18-21-15-17-22(18)16-14-20-13-12-19/h20H,2-17,19H2,1H3

InChI-Schlüssel

SPRVNAMHCBVRJW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC1=NCCN1CCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.